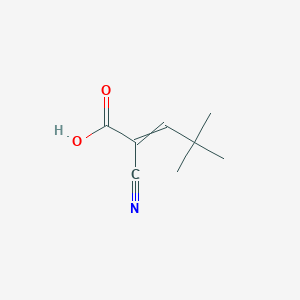

2-cyano-4,4-dimethylpent-2-enoic acid

Description

2-Cyano-4,4-dimethylpent-2-enoic acid (CAS: 39168-28-0) is an α,β-unsaturated carboxylic acid characterized by a cyano (–CN) group at the C2 position and two methyl (–CH₃) groups at the C4 positions. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 169.18 g/mol. The compound’s conjugated system (cyano and carboxylic acid groups) enhances its reactivity in cycloaddition and alkylation reactions, making it valuable in synthetic organic chemistry, particularly in Diels-Alder reactions .

Key structural features:

- α,β-Unsaturation: Facilitates electrophilic additions and cycloadditions.

- Cyano group: Electron-withdrawing nature increases acidity (pKa ≈ 2.5–3.0) and stabilizes intermediates.

- 4,4-Dimethyl substituents: Provide steric bulk, influencing regioselectivity in reactions.

Properties

IUPAC Name |

2-cyano-4,4-dimethylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCRQFJRXAZYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60828904 | |

| Record name | 2-Cyano-4,4-dimethylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60828904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88319-37-3 | |

| Record name | 2-Cyano-4,4-dimethylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60828904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanoacetic Acid Route: One common method involves the reaction of cyanoacetic acid with isobutyraldehyde in the presence of pyrrolidine as a catalyst.

Pivalaldehyde Route: Another method involves the reaction of cyanoacetic acid with pivalaldehyde in the presence of sodium hydroxide in methanol.

Industrial Production Methods

Industrial production methods for 2-cyano-4,4-dimethylpent-2-enoic acid typically involve large-scale synthesis using similar routes as mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Cyano-4,4-dimethylpent-2-enoic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4,4-dimethylpent-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-4,4-dimethylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carboxylic acid group can undergo deprotonation, forming a carboxylate anion that can participate in coordination chemistry and catalysis .

Comparison with Similar Compounds

(E)-2,4-Dimethylpent-2-enoic Acid

Structure: Lacks the cyano group at C2; molecular formula C₇H₁₂O₂ (PubChem CID: 5362565) . Key Differences:

| Property | 2-Cyano-4,4-dimethylpent-2-enoic Acid | (E)-2,4-Dimethylpent-2-enoic Acid |

|---|---|---|

| Acidity (pKa) | ~2.5–3.0 (stronger) | ~4.5–5.0 (weaker) |

| Reactivity | High (Diels-Alder active) | Moderate (limited cycloaddition) |

| Applications | Synthetic intermediates | Lipid derivatives, surfactants |

The cyano group in the former enhances acidity and conjugation, enabling participation in cycloadditions, unlike the latter, which is primarily used in lipid chemistry .

(E)-2-Cyano-5-methyl-hex-2-enoic Acid Methyl Ester

Structure : Features a methyl ester (–COOCH₃) instead of a carboxylic acid and an additional methyl group at C5 (CAS: 96914-67-9) .

Key Differences :

| Property | This compound | (E)-2-Cyano-5-methyl-hex-2-enoic Acid Methyl Ester |

|---|---|---|

| Solubility | Polar (soluble in polar solvents) | Less polar (soluble in organic solvents) |

| Reactivity | Acid-catalyzed reactions | Ester hydrolysis, nucleophilic substitutions |

| Synthetic Utility | Direct intermediate | Prodrug or protected form for controlled release |

The ester derivative’s reduced acidity and altered solubility make it suitable for applications requiring delayed reactivity .

L-2-Amino-4,4-dimethylpentanoic Acid

Structure: Replaces the cyano group with an amino (–NH₂) group (CAS: 57224-50-7; molecular formula C₇H₁₅NO₂) . Key Differences:

| Property | This compound | L-2-Amino-4,4-dimethylpentanoic Acid |

|---|---|---|

| Acidity/Basicity | Acidic (pKa ~2.5–3.0) | Basic (amino group pKa ~9.5) |

| Biological Role | Synthetic intermediate | Potential peptide modification |

| Hydrogen Bonding | Weak (cyano) | Strong (amino and carboxylic acid) |

The amino group introduces basicity and hydrogen-bonding capacity, shifting applications toward biochemistry .

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

Structure : Features hydroxyl (–OH) and diphenyl groups (CAS: 76-93-7; molecular formula C₁₄H₁₂O₃ ) .

Key Differences :

| Property | This compound | 2-Hydroxy-2,2-diphenylacetic Acid |

|---|---|---|

| Steric Hindrance | Moderate (dimethyl) | High (diphenyl) |

| Acidity | Stronger (cyano) | Weaker (hydroxyl, pKa ~3.0–3.5) |

| Applications | Cycloaddition chemistry | Pharmaceutical synthesis |

Benzilic acid’s bulky diphenyl groups limit its use in cycloadditions but enhance stability in drug intermediates .

Biological Activity

2-Cyano-4,4-dimethylpent-2-enoic acid, also known as 2-pentenoic acid, is a compound with significant biological activity due to its unique structural features. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 153.18 g/mol. The compound features a cyano group and two methyl groups at the 4-position of the pentenoic acid backbone, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to act as an electrophile due to the cyano group. This property allows it to participate in nucleophilic addition reactions with various biological molecules. The carboxylic acid moiety can undergo deprotonation, forming a carboxylate anion that may engage in coordination chemistry and catalysis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.

- Cell Proliferation : In vitro studies suggest that it may affect cell proliferation rates in certain cancer cell lines, indicating potential applications in cancer therapy .

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Enzyme Inhibition Study

In a biochemical assay aimed at evaluating enzyme inhibition, the compound was found to inhibit the activity of α-glucosidase by approximately 40% at a concentration of 200 µM. This suggests potential utility in managing postprandial blood glucose levels.

Cancer Cell Proliferation

A recent study examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 80 |

| 100 | 60 |

| 200 | 30 |

Applications

The unique properties of this compound make it valuable in various fields:

- Pharmaceuticals : Its antimicrobial and enzyme-inhibitory properties suggest potential as a lead compound for drug development.

- Agriculture : The compound may be explored for use as a biopesticide due to its biological activity against pathogens.

- Chemical Synthesis : It serves as an important building block in organic synthesis for creating complex molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.